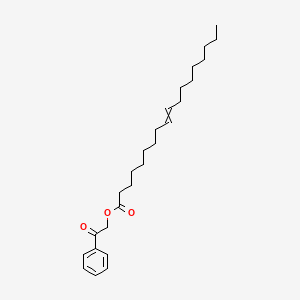
Phenacyl Octadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenacyl Octadec-9-enoate is an organic compound that belongs to the ester class of chemicals It is derived from octadec-9-enoic acid, which is an unsaturated fatty acid with a double bond at the ninth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenacyl Octadec-9-enoate can be synthesized through esterification reactions. One common method involves the reaction of phenacyl bromide with octadec-9-enoic acid in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Phenacyl Octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the octadec-9-enoate moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenacyl group can undergo nucleophilic substitution reactions, where the bromide is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for ester reduction.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Various substituted phenacyl derivatives.
Aplicaciones Científicas De Investigación
Phenacyl Octadec-9-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a probe to study lipid metabolism and enzyme activity.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenacyl Octadec-9-enoate involves its interaction with specific molecular targets. For instance, it can inhibit the catalytic activity of topoisomerase II, an enzyme involved in DNA replication. This inhibition leads to the accumulation of DNA breaks and ultimately induces apoptosis in cancer cells . The compound’s ability to block the cell cycle at the G2/M phase further contributes to its anticancer properties.
Comparación Con Compuestos Similares
Phenacyl Octadec-9-enoate can be compared with other similar compounds such as:
Octadec-9-enoic acid: This is the parent compound from which this compound is derived.
Phenacyl Bromide: This compound is used as a starting material in the synthesis of this compound.
Methyl Octadec-9-enoate: This ester is similar in structure but has a methyl group instead of a phenacyl group.
This compound is unique due to its specific ester linkage and the presence of both phenacyl and octadec-9-enoate moieties, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
90123-89-0 |
|---|---|
Fórmula molecular |
C26H40O3 |
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
phenacyl octadec-9-enoate |
InChI |
InChI=1S/C26H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(28)29-23-25(27)24-20-17-16-18-21-24/h9-10,16-18,20-21H,2-8,11-15,19,22-23H2,1H3 |
Clave InChI |
YJDYLKBQHAXVOQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


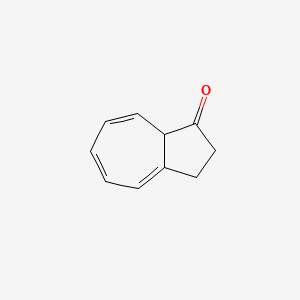


![2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B14375056.png)
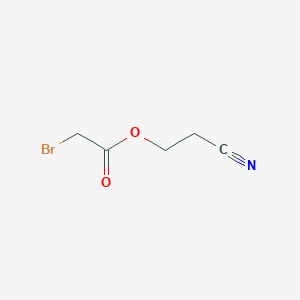
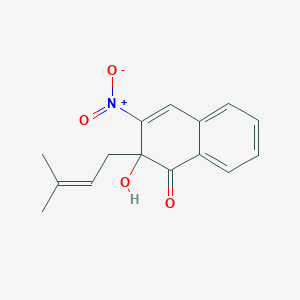
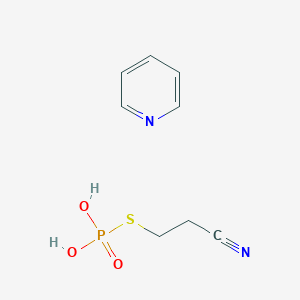
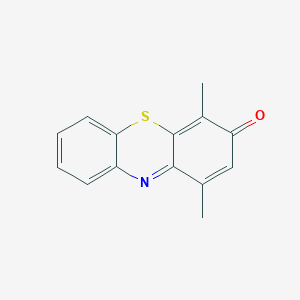
![S-Octyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14375095.png)
![3-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14375096.png)
![3-[(4-Methylphenyl)methyl]pentane-2,4-dione](/img/structure/B14375097.png)
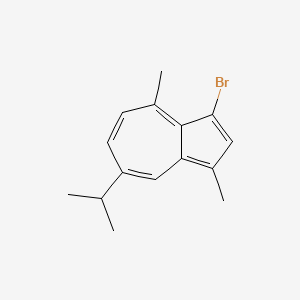
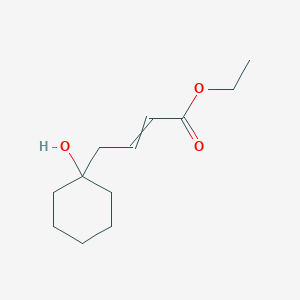
![1-[Hydroxy(phenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14375118.png)
